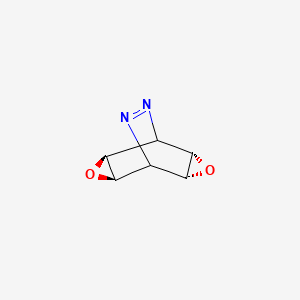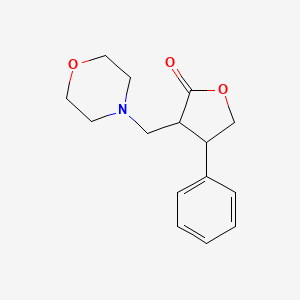![molecular formula C20H14S B14641042 3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene CAS No. 55969-61-4](/img/structure/B14641042.png)
3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a naphthalene moiety attached to a benzothiophene ring via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and benzothiophene as the primary starting materials.
Formation of Ethenyl Linkage: The naphthalene is functionalized to introduce an ethenyl group, often through a Heck reaction or a Wittig reaction.
Coupling Reaction: The functionalized naphthalene is then coupled with benzothiophene under specific conditions, such as the presence of a palladium catalyst and a suitable base, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common, where the aromatic rings can be functionalized using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonic acids.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with saturated carbon chains.
Substituted Derivatives: Products with various functional groups attached to the aromatic rings.
Aplicaciones Científicas De Investigación
3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
2-Vinylnaphthalene: Shares the naphthalene moiety but differs in the linkage and additional functional groups.
1-(Naphthalen-2-yl)ethan-1-one: Similar naphthalene structure but with a ketone functional group.
2-(Naphthalen-1-yl)ethane-1-thiol: Contains a thiol group instead of the ethenyl linkage.
Uniqueness: 3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is unique due to its specific ethenyl linkage between the naphthalene and benzothiophene rings, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
55969-61-4 |
|---|---|
Fórmula molecular |
C20H14S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
3-(2-naphthalen-2-ylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H14S/c1-2-6-17-13-15(9-11-16(17)5-1)10-12-18-14-21-20-8-4-3-7-19(18)20/h1-14H |
Clave InChI |
JIHRBHFTONFJTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CSC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)




![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)




![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)



